Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-51-9) is a bicyclic organic compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . Its structure features a 2-azabicyclo[2.1.1]hexane core, a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl (-CH₂OH) substituent at the 1-position, and a methyl group at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and boron-containing therapeutics . Its stereochemistry and functional groups make it valuable for studying structure-activity relationships (SAR) in drug design.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-8-9-5-12(6-9,7-14)13(8)10(15)16-11(2,3)4/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
JHHBAEVEKIRZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2)(N1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Azabicyclo[2.1.1]hexane Core
The bicyclic core is typically synthesized via cyclization reactions involving aziridines or related intermediates. A notable method involves:
Starting from methylenecyclobutane derivatives, followed by iodine-promoted cyclization to form tricyclic carbamates, which upon hydrolytic cleavage and oxidation yield the bicyclic amino acid derivatives.
Alternatively, a double recyclization of oxetane rings can be employed to prepare 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives in as few as four steps.
Protection with tert-Butyl Carbamate (Boc) Group
The amino acid intermediate is treated with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) under basic conditions (e.g., NaOH) to install the tert-butyl carbamate protecting group at the nitrogen atom, yielding the N-Boc protected bicyclic compound.
Typical conditions: Room temperature stirring for several hours, followed by extraction and purification.
Introduction of the Hydroxymethyl Group at the 1-Position
The hydroxymethyl substituent can be introduced via selective oxidation and reduction steps. For example, oxidation of a methyl group adjacent to the nitrogen followed by reduction can yield the hydroxymethyl functionality.
Alternatively, ketone reduction methods (e.g., sodium borohydride reduction) can convert carbonyl precursors to the corresponding hydroxymethyl derivatives.
Methylation at the 3-Position
Methylation is achieved by treating the N-Boc protected bicyclic compound with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature overnight, yielding the 3-methyl substituted product.
This step typically affords yields around 70%, with subsequent purification by extraction and drying.
Representative Reaction Scheme Summary
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Mass Spectrometry (MS):
- Thin Layer Chromatography (TLC):
- High-Performance Liquid Chromatography (HPLC) or Medium Pressure Liquid Chromatography (MPLC):
Summary Table of Key Synthetic Data
| Parameter | Details |
|---|---|
| Starting Materials | Methylenecyclobutane derivatives, Boc2O, MeI, K2CO3 |
| Key Solvents | Dichloromethane (CH2Cl2), THF, DMF |
| Reaction Temperatures | 0 °C to reflux |
| Typical Reaction Times | 1 hour to overnight |
| Yields | Boc protection: ~95%, Methylation: ~70% |
| Purification Techniques | Extraction, drying, MPLC, recrystallization |
| Characterization Techniques | NMR (^1H, ^13C), MS (ESI-MS), TLC |
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively.
Key Data:
| Conditions | Reagents | Product | Yield/Notes |
|---|---|---|---|
| Acidic (HCl/THF/H₂O) | 4M HCl in 1,4-dioxane | Free carboxylic acid | ~90–97% in related systems |
| Basic (NaOH/H₂O/EtOH) | Aqueous NaOH | Carboxylate salt | Requires optimization |
Mechanistically, acidic hydrolysis protonates the ester carbonyl, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic acyl substitution .
Nucleophilic Substitution at the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group participates in substitution reactions after activation to a better leaving group (e.g., tosylate or mesylate).
Example Pathway:
-
Activation: Treatment with tosyl chloride (TsCl) in pyridine converts -CH₂OH to -CH₂OTs.
-
Substitution: Reaction with nucleophiles (e.g., NaN₃, amines) yields azides or amines.
Reactivity Notes:
-
Steric hindrance from the 3-methyl group may slow substitution kinetics compared to 4-methyl analogs.
-
Selectivity depends on reaction conditions and nucleophile strength.
Ring-Opening Reactions
The strained azabicyclo[2.1.1]hexane framework undergoes ring-opening under specific conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid-catalyzed cleavage | H₂SO₄ or Lewis acids | Linear amine derivatives |
| Nucleophilic attack | Strong nucleophiles | Functionalized open-chain compounds |
For example, protonation of the bridgehead nitrogen in concentrated sulfuric acid destabilizes the bicyclic structure, leading to cleavage. Products may include γ-amino alcohols or lactams, depending on workup.
Comparative Reactivity with Structural Analogs
Reactivity trends observed in related azabicyclo carboxylates:
| Compound | Ester Hydrolysis Rate | Substitution Efficiency | Ring-Opening Susceptibility |
|---|---|---|---|
| 3-Methyl derivative (this compound) | Moderate | Moderate | Low |
| 4-Methyl analog | High | High | Moderate |
| Non-methylated variant | Low | Low | High |
The 3-methyl group introduces steric effects that mildly hinder ester hydrolysis and substitution compared to the 4-methyl isomer .
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding, while the tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Fluoromethyl (F, -CF₃) and boronate substituents (e.g., in –6) improve metabolic stability and enable Suzuki-Miyaura cross-couplings .
- Hydrogen-Bonding Groups : Hydroxymethyl and hydroxy substituents enhance water solubility and target binding .
Physicochemical Properties
Biological Activity
Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological interactions, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C₁₂H₂₁N₁O₃
- Molecular Weight : 227 g/mol
- Structure : The compound features a bicyclo[2.1.1]hexane framework with a tert-butyl ester and hydroxymethyl substituent, contributing to its steric hindrance and stability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:
- Hydrogen Bonding : The nitrogen atom in the bicyclic structure facilitates hydrogen bonding, enhancing interactions with biological molecules, which may influence enzyme activity and receptor binding.
- Enzymatic Modulation : Preliminary studies suggest that this compound can modulate enzymatic activities, potentially acting as an inhibitor or activator depending on the target enzyme.
In Vitro Studies
Research has indicated that this compound exhibits promising in vitro pharmacological properties:
- Binding Affinity : Studies have shown that the compound may possess significant binding affinity for certain receptors, although specific values are yet to be fully characterized.
- Selectivity : The compound's selectivity toward specific biological targets enhances its potential as a therapeutic agent.
Case Study 1: Interaction with mGluR Receptors
A comparative analysis of similar compounds revealed that derivatives of azabicyclo compounds exhibit varying affinities towards mGluR receptors, which are crucial in neurological functions:
| Compound | EC₅₀ (nM) | Selectivity |
|---|---|---|
| Compound A | 13 | >100-fold against other mGluRs |
| Compound B | 5 | >100-fold against other mGluRs |
| This compound | TBD | TBD |
This table demonstrates the potential of azabicyclo compounds in CNS drug development, highlighting the need for further exploration into the specific binding characteristics of this compound.
Case Study 2: Stability and Pharmacokinetics
Investigations into the pharmacokinetic properties of related compounds have shown that structural modifications can significantly influence metabolic stability and blood-brain barrier penetration:
- Metabolic Stability : Compounds similar to this compound demonstrated favorable plasma stability, suggesting potential for therapeutic use without rapid degradation in vivo.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization of reaction conditions such as temperature and catalyst choice to enhance yield and purity:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving hydrogenation, protection/deprotection strategies, and cyclization. For example:
- Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) in methanol to reduce intermediates, followed by filtration and solvent removal .
- Boc Protection : React the amine precursor with di-tert-butyl dicarbonate in THF/water mixtures using Na₂CO₃ as a base, achieving >90% yield after purification via silica gel chromatography .
- Cyclization : Employ RuO₂·xH₂O/NaIO₄ in biphasic EtOAc/H₂O systems for oxidative functionalization of bicyclic intermediates .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze ¹H/¹³C-NMR to confirm stereochemistry and substituent positions (e.g., tert-butyl δ ~1.4 ppm, hydroxymethyl δ ~3.5–4.0 ppm) .
- HPLC : Monitor purity (>97%) with reverse-phase C18 columns and UV detection at 210–254 nm .
- Mass Spectrometry : Confirm molecular weight (e.g., 267.32 g/mol via ESI-MS) and fragmentation patterns .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group .
- Degradation : Monitor for free amine formation (via TLC or LC-MS) in acidic or humid conditions .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the bicyclo[2.1.1]hexane scaffold be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)-configured precursors) to control bicyclic ring stereochemistry .
- Dynamic Resolution : Apply kinetic resolution with enzymes or chiral catalysts during cyclization steps .
- X-ray Crystallography : Resolve ambiguous NOE effects in NMR by determining crystal structures of intermediates .
Q. What computational tools are effective for predicting reactivity or binding affinity of derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-opening reactions or hydrogen-bonding interactions using Gaussian or ORCA software .
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
Q. How do substituents (e.g., hydroxymethyl, methyl) influence the compound’s physicochemical properties?
- Methodological Answer :
- LogP Measurement : Compare experimental logP values (via shake-flask method) with predicted values from software like MarvinSketch .
- Solubility : Test in DMSO, EtOAc, and aqueous buffers (pH 1–10) to optimize formulation for biological assays .
Q. What experimental designs are suitable for studying environmental fate or toxicity?
- Methodological Answer :
- Ecotoxicology : Use OECD guidelines (e.g., Test No. 201/202) to assess aquatic toxicity in Daphnia magna or algae .
- Degradation Studies : Simulate photolysis (UV light) and hydrolysis (pH 7–9 buffers) to track half-lives via LC-MS .
Data Contradictions and Resolution
Q. Conflicting reports on the stability of tert-butyl carbamates under basic conditions: How to reconcile?
- Resolution :
- Contradiction : Some studies report rapid deprotection in NaOH, while others note stability in Na₂CO₃ .
- Hypothesis : Steric hindrance from the bicyclic scaffold may slow hydrolysis.
- Testing : Perform kinetic studies (¹H-NMR in D₂O/NaOD) to compare rates with linear analogs .
Q. Discrepancies in reported yields for RuO₂-mediated oxidations: What factors are critical?
- Resolution :
- Variables : Particle size of RuO₂, stirring efficiency, and phase-transfer agents (e.g., TBAB) impact yield .
- Optimization : Use ball-milled RuO₂ nanoparticles and vigorous stirring (1,000 rpm) to enhance interfacial reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
